molecular formula C10H13Cl2N3 B14613299 Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride CAS No. 59465-45-1

Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride

Cat. No.: B14613299
CAS No.: 59465-45-1
M. Wt: 246.13 g/mol
InChI Key: MKINYGHJMYPFIO-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and an imidazolidinylidene group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the chlorination of benzenamine followed by the introduction of the imidazolidinylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-2-methyl-: Similar in structure but lacks the imidazolidinylidene group.

    Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the imidazolidinylidene group.

Uniqueness

The presence of the imidazolidinylidene group in Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride imparts unique chemical properties that differentiate it from other similar compounds. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various scientific research applications.

Properties

CAS No.

59465-45-1

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN3.ClH/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10;/h2-3,6H,4-5H2,1H3,(H2,12,13,14);1H

InChI Key

MKINYGHJMYPFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NCCN2.Cl

Origin of Product

United States

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